3-Chlorobenzyl chloride is an organic compound with the molecular formula and a molecular weight of 161.03 g/mol. It is classified as a chlorobenzyl chloride, specifically one of the three isomeric forms, with its chlorine substituent located at the meta position on the benzene ring. This compound appears as a colorless to almost colorless liquid and has a boiling point of approximately 215-216 °C and a melting point around 3.27 °C . It is known for being lachrymatory, meaning it can cause tearing upon exposure to mucous membranes.
3-Chlorobenzyl chloride does not have a well-defined mechanism of action in biological systems as it is not typically used in that context. Its primary function is as a reactive intermediate in organic synthesis.
3-Chlorobenzyl chloride is a hazardous compound and should be handled with appropriate precautions.
-Chlorobenzyl chloride is an aromatic organic compound with the chemical formula C7H6Cl2. It is a colorless liquid with a pungent odor. Some key properties relevant to scientific research include:
One notable reaction involves its use in synthesizing other organic compounds, such as in the reaction with 3-methoxybenzyl chloride and ethyl 4-bromobenzoate, facilitated by zinc dust and palladium catalysts in pure water .
The synthesis of 3-chlorobenzyl chloride can be accomplished through several methods:
3-Chlorobenzyl chloride has various applications, primarily in organic synthesis:
Several compounds are structurally related to 3-chlorobenzyl chloride, including:
Compound | Position of Chlorine | Unique Features |
---|---|---|
3-Chlorobenzyl Chloride | Meta | Lachrymatory; reactive towards nucleophiles |
2-Chlorobenzyl Chloride | Ortho | Increased steric hindrance; different reactivity |
4-Chlorobenzyl Chloride | Para | More stable due to symmetry; less reactive |
Benzyl Chloride | None | Common alkylating agent; less reactive than chlorinated variants |
The uniqueness of 3-chlorobenzyl chloride lies in its specific positioning of the chlorine atom relative to other substituents on the benzene ring, which influences its reactivity and applications significantly compared to its isomers and related compounds .
Corrosive;Irritant